7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Description
Properties
IUPAC Name |
7-benzyl-4-chloro-2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3/c16-13-11-6-7-22(8-10-4-2-1-3-5-10)9-12(11)20-14(21-13)15(17,18)19/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREWJHWRHYBMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)C(F)(F)F)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594031 | |
| Record name | 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647863-01-2 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647863-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Procedure
Step A: Chlorination of 7-(Phenylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol
-
- 7-(Phenylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol (29.6 g, 95.7 mmol)
- Phenylphosphonic dichloride (53 mL)
-
- The mixture is heated in a 250 mL round-bottom flask at 150 °C for 2 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
-
- After completion, the reaction mixture is cooled to ambient temperature.
- It is poured onto 400 g of ice with 500 mL of ethyl acetate.
- The aqueous layer is neutralized with solid sodium bicarbonate.
- Layers are separated, and the aqueous phase is extracted twice with ethyl acetate.
- Combined organic layers are washed with saturated sodium bicarbonate solution and brine.
- The organic phase is dried over sodium sulfate and concentrated under reduced pressure.
-
- The resulting brown solid is boiled in 2 L of hexane with charcoal.
- The mixture is filtered and concentrated under vacuum.
- The final product is obtained as a yellow solid.
Reaction Summary Table
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | 7-(Phenylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol (29.6 g) | Phenylphosphonic dichloride, 150 °C, 2 h | 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine | 76 | Purified by hexane recrystallization |
Mechanistic Insights and Reaction Analysis
- The key transformation is the conversion of the 4-hydroxy group to a 4-chloro substituent, which is achieved by the chlorinating agent phenylphosphonic dichloride.
- Elevated temperature (150 °C) facilitates the substitution reaction.
- The reaction is clean as indicated by TLC and the product is isolated in good yield after workup and purification.
- The use of sodium bicarbonate neutralizes acidic by-products, improving the purity of the organic extract.
- The final recrystallization step with hexane and charcoal removes colored impurities, yielding a yellow solid suitable for further applications or biological testing.
Additional Notes on Related Synthetic Strategies
While the above method is the primary documented route for this compound, related pyrido[3,4-d]pyrimidine derivatives have been synthesized via multi-step methods involving:
- Nucleophilic substitution reactions on halogenated intermediates.
- Cyclization reactions to form the fused pyrimidine ring.
- Use of reagents like phosphoryl chloride and DBU for chlorination and activation steps.
- Purification by solvent extraction and recrystallization.
These methods emphasize careful control of reaction conditions and purification to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the chloro group, potentially yielding dihydropyrimidine derivatives or dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives, dechlorinated products.
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities of this compound, particularly its potential as a therapeutic agent.
1. Anticancer Activity
Research indicates that 7-benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the inhibition of specific signaling pathways crucial for tumor growth and survival .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic processes, making it a candidate for further development as an antibiotic agent .
Therapeutic Applications
The therapeutic applications of this compound are still under investigation but show considerable promise:
1. Cancer Treatment
Due to its anticancer effects, there are ongoing studies aimed at developing formulations that incorporate this compound into cancer treatment regimens. Its ability to target multiple pathways could enhance the efficacy of existing therapies .
2. Antibiotic Development
Given its antimicrobial properties, researchers are exploring its potential as a new class of antibiotics. This is particularly relevant in the context of rising antibiotic resistance among pathogenic bacteria .
Case Studies
Several case studies have been documented regarding the applications of this compound:
-
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent . -
Case Study 2: Antimicrobial Testing
A series of experiments evaluated the compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, supporting its development as a novel antibiotic .
Mechanism of Action
The mechanism of action of 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Table 1: Core Heterocycle Modifications
Key Observations :
- The thieno[2,3-d]pyrimidine core in compound 37 () introduces sulfur, altering electronic properties and reactivity compared to the pyrido[3,4-d]pyrimidine core .
Table 2: Substituent-Driven Activity Comparisons
Key Observations :
- In ATR inhibitors (), acyl groups at position 7 (e.g., ZH-5, IC₅₀ = 11.34 nM) improve potency over sulfonyl derivatives, suggesting hydrogen-bonding interactions are critical .
- GPR119 modulators with pyrimidinone cores show broad EC₅₀ ranges (50 nM–14 µM), indicating sensitivity to substituent size and polarity .
Physicochemical Properties
Table 3: Spectral and Physical Data
Key Observations :
Therapeutic Potential and Structural Insights
- Anticancer Applications : Derivatives like ZH-12 (IC₅₀ = 6.81 nM for ATR) demonstrate that electron-withdrawing groups (e.g., -CF₃) can mimic sulfoxide imine pharmacophores in clinical candidates like AZD6738 .
- Metabolic Disorders: GPR119 agonists with pyrimidinone cores (EC₅₀ = 50 nM) suggest that the target compound’s -CF₃ group could enhance metabolic stability in this therapeutic area .
- Antimicrobial Activity : Fluorophenyl-substituted analogs () exhibit antifungal/antibacterial properties, though the target compound’s -CF₃ group may require optimization for similar efficacy .
Biological Activity
7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C15H13ClF3N3
- Molar Mass : 327.732 g/mol
- CAS Number : 647863-01-2
- Storage Conditions : 2-8 °C
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been shown to exhibit inhibitory effects on several enzymes and receptors involved in critical cellular processes.
Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) : Compounds similar to 7-benzyl derivatives have been documented to inhibit DHFR, which is crucial for DNA synthesis and cell proliferation .
- Kinase Activity : The compound may act as a kinase inhibitor, affecting pathways related to cell signaling and proliferation. Specifically, it has been associated with inhibiting tyrosine kinases which are pivotal in cancer biology .
Biological Activity Data
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase | |
| Kinase Inhibition | Tyrosine Kinase | |
| Antiparasitic | Plasmodium falciparum |
Antiparasitic Activity
Research indicates that derivatives of pyrido[3,4-D]pyrimidine have shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that modifications in the structure could enhance activity significantly. For instance, a trifluoromethyl group at the 2-position was linked to increased potency against this parasite .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, although further studies are required to elucidate the precise molecular mechanisms involved .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to permeate biological membranes effectively. However, it also shows potential interactions with cytochrome P450 enzymes (CYP1A2 and CYP2D6), which could lead to drug-drug interactions in clinical settings .
Q & A
Q. What mechanistic insights explain its antimicrobial activity (if observed)?
- Methodology :
- ROS assays : Measure reactive oxygen species generation in bacterial cultures.
- Membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to assess cell wall disruption. links chloro-thienopyrimidines to antimicrobial mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
